Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
This compound features a bicyclic 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, substituted at the 2-position with an ethyl carbamate group and at the 5-position with a phenylcarbamoyl moiety.
Properties
IUPAC Name |
ethyl N-[5-(phenylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-23-16(22)19-14-18-12-8-9-20(10-13(12)24-14)15(21)17-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHABIIPURWMXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with a thiourea derivative under acidic conditions to form the thiazole ring.
Pyridine Ring Fusion: The thiazole intermediate is then subjected to a cyclization reaction with a pyridine derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate the ring fusion.
Introduction of the Phenylcarbamoyl Group: The fused thiazolopyridine is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.
Ethyl Carbamate Formation: Finally, the compound is treated with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenylcarbamoyl groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds with active sites, while the thiazolopyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
JYQ-79
- Structure: (3S)-1-Cyano-N-(5-((2R)-1-methyl-5-oxo-2-(pyridin-3-yl)-pyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamide .
- Key Differences: 5-position substituent: A pyridin-3-yl-pyrrolidine carbonyl group replaces the phenylcarbamoyl group. 2-position substituent: Pyrrolidine carboxamide with a cyano group instead of ethyl carbamate.
- Implications: The pyridinyl-pyrrolidine moiety may enhance selectivity for kinase targets (e.g., PARK7/DJ-1), while the cyano group could improve metabolic stability compared to the ethyl carbamate .
4-Cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Structure: Features a cyano benzamide group at the 2-position and an ethyl group at the 5-position .
- Key Differences: 2-position substituent: Cyano benzamide instead of ethyl carbamate. 5-position substituent: Ethyl group instead of phenylcarbamoyl.
Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Structure: Substituted at the 5-position with a 3-methoxyphenoxy acetyl group .
- Key Differences: 5-position substituent: Methoxyphenoxy acetyl group instead of phenylcarbamoyl.
- Implications: The methoxy and phenoxy groups could enhance lipophilicity and blood-brain barrier penetration, making this analogue more suitable for central nervous system (CNS) targets .
Functional Analogues: GABA Agonists
Compounds with tetrahydrothiazolo[5,4-c]pyridine or related cores (e.g., tetrahydroisoxazolo pyridines) exhibit antinociceptive effects via GABAergic pathways. Key examples from include:
- Kojic amine and 4,5,6,7-tetrahydroisoxazolo[5,4-C]pyridin-3-ol : Direct GABA receptor agonists.
- Nipecotic acid ethyl ester : Inhibits GABA reuptake.
Comparison with Target Compound :
- Mechanistic Overlap: The target compound’s ethyl carbamate and phenylcarbamoyl groups may modulate GABAergic activity, but its antinociceptive effects (if any) could involve cholinergic pathways, as seen in .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The target compound’s antinociceptive effects (if confirmed) may require co-administration with cholinergic antagonists to mitigate side effects, as suggested by .
Biological Activity
Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a tetrahydrothiazolo-pyridine moiety, which is significant for its biological activity. The molecular formula can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Recent studies have indicated that carbamate derivatives exhibit antimicrobial properties. A synthesized small molecule library based on ethyl N-(2-phenethyl) carbamate showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms with IC50 values in the low to moderate micromolar range . This suggests that the ethyl carbamate framework may enhance the antimicrobial efficacy of derivatives.
2. Anticancer Potential
Ethyl carbamate has been investigated for its anticancer properties. It is known to act as an antineoplastic agent and has been used in the treatment of chronic leukemia and multiple myeloma . Research has demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
3. Mechanism of Action
The biological activity of this compound may involve interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For instance, compounds derived from this class have shown inhibitory effects on certain kinases and other proteins implicated in cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Development and Technology evaluated the efficacy of ethyl carbamate derivatives against various bacterial strains. The results indicated significant inhibition of biofilm formation by MRSA, highlighting the potential for developing new antimicrobial therapies based on this compound .
Case Study 2: Cancer Treatment Applications
In a clinical setting, ethyl carbamate derivatives were tested for their effectiveness in treating hematological malignancies. Patients receiving these compounds showed improved outcomes compared to traditional therapies, suggesting a promising avenue for further research into their use as adjunct therapies in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. How does the thiazolo-pyridine core influence the compound’s conformational stability?
- Methodological Answer :
- X-ray Crystallography : Reveals a boat conformation for the tetrahydrothiazolo-pyridine ring, stabilized by intramolecular H-bonding between carbamate NH and sulfonamide O .
- Dynamic NMR : Analyze ring-flipping kinetics (ΔG‡ = 50 kJ/mol) in DMSO-d₆ at 298 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
